molecular formula C6H14N2 B1283606 3-(Azetidin-1-yl)propan-1-amine CAS No. 54262-75-8

3-(Azetidin-1-yl)propan-1-amine

Cat. No.: B1283606
CAS No.: 54262-75-8
M. Wt: 114.19 g/mol
InChI Key: YFZGXSSOURPKGL-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C6H14N2. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for more complex molecules .

Biochemical Analysis

Biochemical Properties

3-(Azetidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and impacting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental studies to achieve the desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence metabolic flux by modulating enzyme activity or altering metabolite levels. These interactions can have significant effects on overall cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation of biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as signal transduction, metabolism, and gene expression .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, acids for deprotection, and various catalysts for cyclization and addition reactions. Typical conditions involve mild temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted azetidines, which can be further functionalized to yield complex molecules with potential pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-yl)propan-1-amine is unique due to its specific structural features, which include both the azetidine ring and the propan-1-amine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .

Properties

IUPAC Name

3-(azetidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-3-1-4-8-5-2-6-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZGXSSOURPKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568352
Record name 3-(Azetidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54262-75-8
Record name 3-(Azetidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(azetidin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 3-(Azetidin-1-yl)propan-1-amine is a useful scaffold in drug development. What makes this structure so versatile?

A1: The this compound structure exhibits promising versatility due to the presence of both the azetidine ring and the aminopropyl chain. [] This combination offers several advantages:

  • Opportunities for derivatization: Both the amine group on the azetidine and the terminal amine of the propyl chain can be readily functionalized. This allows chemists to introduce a variety of substituents, fine-tuning the molecule's properties for desired interactions with biological targets. []
  • Potential for metal complexation: The presence of two nitrogen atoms within the structure suggests the possibility of forming metal complexes. This opens avenues for exploring applications beyond traditional drug-like molecules. []

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